3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of bromophenyl, chromen, and trimethoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Synthesis of 4-bromophenyl derivative: The starting material, 4-bromophenyl, is synthesized through bromination of phenyl compounds using bromine in the presence of a catalyst.
Formation of chromen derivative: The 4-bromophenyl derivative is then reacted with methylated chromen under specific conditions to form the chromen ring structure.
Esterification with 3,4,5-trimethoxybenzoic acid: The final step involves esterification of the chromen derivative with 3,4,5-trimethoxybenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 3,4,5-trimethoxybenzoate
- 3,4,5-trimethoxybenzoic acid derivatives
- Chromen derivatives
Uniqueness
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is unique due to its combination of bromophenyl, chromen, and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21BrO7 |
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Molecular Weight |
525.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H21BrO7/c1-14-19-13-18(33-25(28)16-11-21(30-2)24(32-4)22(12-16)31-3)9-10-20(19)34-26(29)23(14)15-5-7-17(27)8-6-15/h5-13H,1-4H3 |
InChI Key |
QZAWRJAKSITIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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